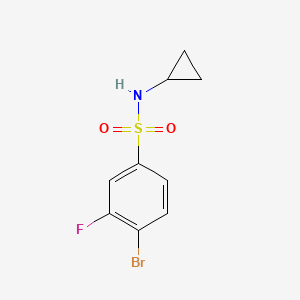![molecular formula C12H14ClNO2 B1404152 Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride CAS No. 1047655-65-1](/img/structure/B1404152.png)
Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride
Descripción general
Descripción
Pyrrolidine is a five-membered nitrogen heterocycle . It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases . Chromane is a heterocyclic compound that consists of a benzene ring fused to a tetrahydrofuran ring.
Synthesis Analysis
Pyrrolidine can be synthesized from different cyclic or acyclic precursors . The synthesis of spirocyclic skeletons, which could be relevant to the synthesis of “Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride”, has been demonstrated in various studies .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule . The spirocyclic system, which is likely present in “Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride”, has an inherent three-dimensional nature .Chemical Reactions Analysis
Three-component 1,3-dipolar cycloaddition reactions have been used to synthesize substituted spiro [indole-3,2’-pyrrolidine] derivatives .Aplicaciones Científicas De Investigación
-
Synthesis of Spiroindole and Spirooxindole Scaffolds
- Field : Organic Chemistry
- Application : Spiroindole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body .
- Methods : Novel synthetic procedures have been introduced for the synthesis of these scaffolds . The review summarizes the pharmacological significance of these scaffolds and highlights the latest strategies for their synthesis .
- Results : The inherent three-dimensional nature and ability to project functionalities in all three dimensions have made them biological targets . They form the core building blocks of many alkaloids with potential pharmaceutical activity .
-
Microwave-Assisted Multicomponent Synthesis of Spiro Heterocycles
- Field : Organic Synthesis
- Application : Spiro heterocycle frameworks are a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities .
- Methods : Microwave-assisted organic synthesis has emerged as a powerful tool for assembling complex molecular architectures . The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields .
- Results : This review provides insights into the current state of the art and highlights the potential of microwave-assisted multicomponent reactions in the synthesis of novel spiro heterocyclic compounds .
-
Pyrrolidine in Drug Discovery
- Field : Medicinal Chemistry
- Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This interest is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Facile, Novel Methodology for the Synthesis of Spiro
-
Stereoselective Synthesis of Spirocyclic Oxindoles
- Field : Organic and Medicinal Chemistry
- Application : The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .
- Methods : The review highlights the importance of these structures for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .
- Results : The results or outcomes of this application are not specified in the source .
-
Green Synthesis of Spiro[indoline-3,4’-pyrano[2,3-c]pyrazoles]
- Field : Organic Chemistry
- Application : The one-pot synthesis of spiro[indoline-3,4’-pyrano[2,3-c]pyrazole] derivatives were performed via three-component cyclocondensation reaction of isatins, pyrazolones and malononitrile in aqueous media .
- Methods : The synthesis was performed using SBA-Pr-NHQ, which was prepared by the reaction of SBA-Pr-NCQ with hydrazine hydrate .
- Results : The advantageous features of this methodology are the mild and neutral reaction media, short reaction times, high yields, and its operational simplicity .
Propiedades
IUPAC Name |
spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBGOHCKVJUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



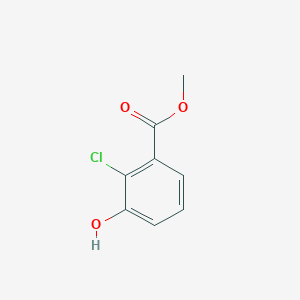
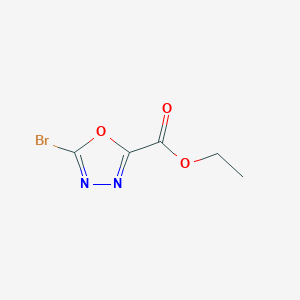
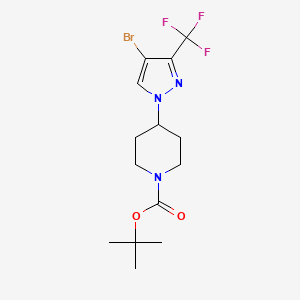
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
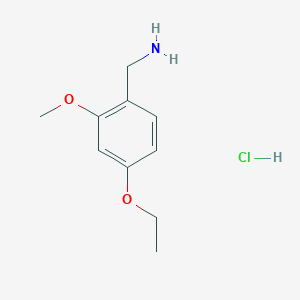
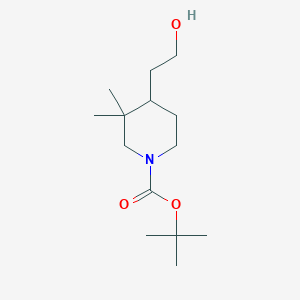
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
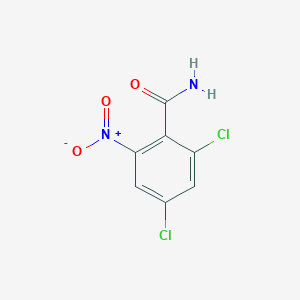
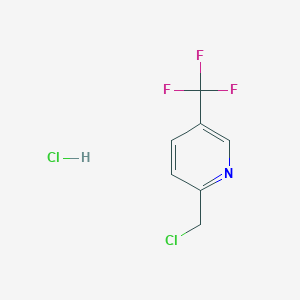

![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
